molecular formula C12H17NO2S B108019 1-Phenylmethanesulfonyl-piperidine CAS No. 16358-39-7

1-Phenylmethanesulfonyl-piperidine

Cat. No. B108019
CAS RN: 16358-39-7
M. Wt: 239.34 g/mol
InChI Key: TWUWEJUIZCFOJL-UHFFFAOYSA-N
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Description

1-Phenylmethanesulfonyl-piperidine (PMSP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. PMSP is a piperidine derivative that has a sulfonyl group attached to the phenyl ring. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

1-Phenylmethanesulfonyl-piperidine is believed to exert its effects by inhibiting the activity of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting COX activity, 1-Phenylmethanesulfonyl-piperidine reduces inflammation and pain. Additionally, 1-Phenylmethanesulfonyl-piperidine has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
1-Phenylmethanesulfonyl-piperidine has been shown to have analgesic and anti-inflammatory effects in animal models, as well as anxiolytic effects. These effects are believed to be mediated by the compound's ability to inhibit COX activity and modulate neurotransmitter activity. Additionally, 1-Phenylmethanesulfonyl-piperidine has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-Phenylmethanesulfonyl-piperidine is its ability to selectively inhibit COX activity, which may reduce the risk of side effects associated with non-selective COX inhibitors such as aspirin and ibuprofen. However, 1-Phenylmethanesulfonyl-piperidine has also been shown to have some toxicity in animal models, and its potential side effects and toxicity in humans are not well understood. Additionally, the synthesis of 1-Phenylmethanesulfonyl-piperidine can be challenging, and the yield and purity of the compound may vary depending on the specific synthesis method used.

Future Directions

There are several potential future directions for research on 1-Phenylmethanesulfonyl-piperidine. One area of interest is the development of new pain medications based on the compound's analgesic and anti-inflammatory effects. Additionally, further research is needed to determine the potential side effects and toxicity of 1-Phenylmethanesulfonyl-piperidine in humans, as well as its potential applications in the treatment of anxiety disorders and other conditions. Finally, the development of new synthesis methods for 1-Phenylmethanesulfonyl-piperidine may improve its yield and purity, making it more accessible for research and potential therapeutic applications.

Synthesis Methods

There are several methods for synthesizing 1-Phenylmethanesulfonyl-piperidine, including the reaction of piperidine with benzyl chloride followed by treatment with sodium methanesulfonate, and the reaction of piperidine with benzaldehyde followed by treatment with methane sulfonic acid. The yield and purity of 1-Phenylmethanesulfonyl-piperidine depend on the specific synthesis method used.

Scientific Research Applications

1-Phenylmethanesulfonyl-piperidine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to have analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications. Additionally, 1-Phenylmethanesulfonyl-piperidine has been shown to have anxiolytic effects in animal models, suggesting its potential use in the treatment of anxiety disorders.

properties

CAS RN

16358-39-7

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

1-benzylsulfonylpiperidine

InChI

InChI=1S/C12H17NO2S/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

TWUWEJUIZCFOJL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2

Other CAS RN

16358-39-7

Pictograms

Corrosive; Irritant

Origin of Product

United States

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